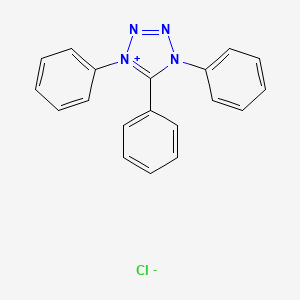

1,4,5-Triphenyl-1H-tetrazolium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4,5-Triphenyl-1H-tetrazolium chloride is a chemical compound commonly used as a redox indicator in biochemical experiments. It is a white crystalline powder that is soluble in water, ethanol, and acetone but insoluble in ether . This compound is particularly known for its role in indicating cellular respiration by being reduced to a red formazan product in living tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,4,5-Triphenyl-1H-tetrazolium chloride involves several steps:

Synthesis of Benzaldehyde: Benzaldehyde is synthesized through the oxidation of toluene.

Synthesis of Diazonium Salt: The benzaldehyde is then converted into a diazonium salt.

Synthesis of this compound: The diazonium salt undergoes a reaction with hydrazoic acid, sodium salt, and ammonium chloride to form the tetrazolium compound.

Industrial Production Methods

The industrial production of this compound is designed to be simple, safe, and environmentally friendly. The process involves using recyclable catalysts and minimizing wastewater discharge. The yield of the product can reach up to 88%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,4,5-Triphenyl-1H-tetrazolium chloride primarily undergoes redox reactions. It is reduced to 1,3,5-triphenylformazan in the presence of dehydrogenases, which are enzymes involved in the oxidation of organic compounds .

Common Reagents and Conditions

Reagents: Dehydrogenases, dimethyl sulfoxide (DMSO), sulfuric acid.

Conditions: The reduction reaction typically occurs at room temperature and in the presence of light.

Major Products

The major product formed from the reduction of this compound is 1,3,5-triphenylformazan, which is a red-colored compound .

Scientific Research Applications

1,4,5-Triphenyl-1H-tetrazolium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5-Triphenyl-1H-tetrazolium chloride involves its reduction by NADPH-dependent oxidoreductases and dehydrogenases. These enzymes convert the colorless tetrazolium compound into a red formazan product, which accumulates in living cells . This reaction is used to assess cellular respiration and viability .

Comparison with Similar Compounds

1,4,5-Triphenyl-1H-tetrazolium chloride is unique in its ability to act as a redox indicator and differentiate between metabolically active and inactive tissues. Similar compounds include:

Tetrazolium Blue Chloride: Used for histological staining and detection of reducing sugars.

2,3,5-Triphenyl-2H-tetrazolium chloride: Another redox indicator used in biochemical assays.

These compounds share similar redox properties but differ in their specific applications and the conditions under which they are used.

Properties

CAS No. |

22700-41-0 |

|---|---|

Molecular Formula |

C19H15ClN4 |

Molecular Weight |

334.8 g/mol |

IUPAC Name |

1,4,5-triphenyltetrazol-1-ium;chloride |

InChI |

InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-22(17-12-6-2-7-13-17)20-21-23(19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |

InChI Key |

KZWBADFEENHWQW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](N=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)

![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)

![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)